Home > Products > Screening Compounds P32246 > Lysine-methotrexate
Lysine-methotrexate - 80407-56-3

Lysine-methotrexate

Catalog Number: EVT-274277
CAS Number: 80407-56-3
Molecular Formula: C21H27N9O3
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lysine-Methotrexate conjugates represent a class of chemically modified Methotrexate (MTX) derivatives where the anti-cancer drug MTX is covalently linked to the amino acid lysine. These conjugates are synthesized to overcome the limitations of MTX, particularly its poor permeability across biological barriers like the blood-brain barrier (BBB) [, ]. By exploiting the endogenous transport system of lysine, researchers aim to enhance the delivery and efficacy of MTX, particularly in treating conditions like brain tumors and drug-resistant cancers [, , , ].

Relevance: Methotrexate is the parent compound of Lysine-methotrexate, the molecule of interest. The two compounds share a core methotrexate structure, with Lysine-methotrexate being a conjugate where methotrexate is linked to lysine via an amide bond. [, ]

Poly-l-Lysine-Methotrexate

Compound Description: Poly-l-Lysine-Methotrexate is a conjugate of methotrexate with poly-l-lysine, designed to improve drug delivery and overcome drug resistance in cells with deficient methotrexate transport. [, , , , , , , , , ] The conjugate demonstrates enhanced cellular uptake compared to free methotrexate, leading to growth inhibition in both drug-sensitive and resistant cell lines. [, , , , , , , , , ] Studies suggest that the conjugate's effectiveness stems from its intracellular hydrolysis, likely within lysosomes, releasing active methotrexate. [, , , , , ]

N-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(4'-fluorescein-thiocarbamyl)-L-lysine (PT430)

Compound Description: PT430 is a fluorescent lysine analogue of methotrexate. [, ] This compound has been used in competitive displacement assays to detect and study methotrexate transport resistance in leukemia cell lines and patient samples. [, ]

Magnetic Polyglutaraldehyde Nanoparticles (Fe-PGNP)-PL-MTX

Compound Description: This compound represents a complex drug delivery system where methotrexate (MTX) is chemically bonded to magnetic polyglutaraldehyde nanoparticles (Fe-PGNP) using poly-l-Lysine (PL) as a spacer. [, ] The magnetic properties of these nanoparticles potentially allow for targeted drug delivery under an external magnetic field. [, ] In vitro studies have shown the release of MTX-oligopeptides from the carrier through enzymatic hydrolysis of biodegradable bonds, suggesting its potential in intracellular drug targeting. [, ]

PEGylated, Methotrexate Conjugated Poly-l-lysine Dendrimers

Compound Description: These dendrimers are designed as long-circulating vectors for drug delivery, exploiting the enhanced permeation and retention (EPR) effect to target solid tumors. [] Methotrexate is conjugated to the surface of polyethylene glycol (PEG)ylated poly-l-lysine dendrimers. [] Studies have shown that these dendrimers can accumulate in solid tumors, suggesting their potential for targeted chemotherapy. []

N alpha-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(iodoacetyl)-L-lysine

Compound Description: This compound is a methotrexate analogue designed to irreversibly inhibit dihydrofolate reductase (DHFR). [] It exhibits comparable reversible inhibitory activity to methotrexate against DHFR but can also form a covalent bond with the enzyme, leading to irreversible inactivation. []

Methotrexate-alpha-peptides

Compound Description: This group encompasses eleven different methotrexate derivatives, each conjugated to a different amino acid via the alpha-carboxyl group of methotrexate. [] These peptides were designed as potential prodrugs, relying on enzymatic cleavage to release active methotrexate. [] Among the eleven, methotrexate-phenylalanine (MTX-Phe) showed the most promising results, demonstrating efficient cleavage by carboxypeptidase A and potent cytotoxicity when combined with the enzyme in vitro. []

Source and Classification

Lysine-methotrexate is classified as a bioconjugate, which is a compound formed through the covalent attachment of a biomolecule (in this case, lysine) to a drug (methotrexate). Methotrexate itself is classified as an antimetabolite and antifolate drug, primarily used in cancer therapy and autoimmune diseases. The conjugation aims to leverage the properties of lysine to improve methotrexate's pharmacokinetics and bioavailability.

Synthesis Analysis

The synthesis of lysine-methotrexate typically involves a carbodiimide-catalyzed reaction. This method allows for the formation of an amide bond between the carboxylic acid group of methotrexate and the amino group of lysine.

Key Parameters in Synthesis:

  • Reagents: Commonly used reagents include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
  • Reaction Conditions: The reaction is usually conducted in aqueous or organic solvents at controlled temperatures (often room temperature) for several hours.
  • Molar Ratios: The molar ratio of methotrexate to lysine is critical; typically, it is maintained around 1:1 to ensure complete conjugation.
Molecular Structure Analysis

The molecular structure of lysine-methotrexate can be described as follows:

  • Methotrexate Structure: Methotrexate consists of a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid residue. The key functional groups include carboxylic acids and amines.
  • Lysine Structure: Lysine is characterized by its aliphatic side chain containing an amino group.
  • Conjugated Structure: The conjugation results in an amide linkage between the carboxyl group of methotrexate and the amino group of lysine, altering the pharmacological properties of both components.

Relevant Data:

  • Molecular Weight: The molecular weight will vary based on the specific form of lysine used but generally increases due to the addition of lysine's mass to that of methotrexate.
Chemical Reactions Analysis

Lysine-methotrexate undergoes several chemical reactions, particularly involving hydrolysis in biological environments:

  • Hydrolysis: In physiological conditions, the amide bond can be hydrolyzed, releasing methotrexate. This process is essential for its therapeutic action.
  • Endocytosis: The conjugate enters cells primarily via endocytosis, where it is eventually degraded in lysosomes, releasing methotrexate for cytotoxic action against cancer cells .

Technical Details:

  • Reaction kinetics can be influenced by pH and temperature, affecting the stability and release rate of methotrexate from the conjugate.
Mechanism of Action

The mechanism of action for lysine-methotrexate involves:

  1. Cellular Uptake: The conjugate is taken up by cancer cells through endocytosis.
  2. Intracellular Release: Once inside, it is degraded in lysosomes, liberating methotrexate.
  3. Inhibition of Dihydrofolate Reductase: Methotrexate acts as an inhibitor of dihydrofolate reductase, disrupting folic acid metabolism crucial for DNA synthesis in rapidly dividing cells.

Relevant Data:

  • Studies indicate that this conjugation enhances cellular uptake compared to free methotrexate, potentially overcoming drug resistance mechanisms .
Physical and Chemical Properties Analysis

Lysine-methotrexate exhibits unique physical and chemical properties due to its bioconjugated nature:

  • Solubility: Increased solubility in aqueous solutions compared to free methotrexate due to the presence of lysine.
  • Stability: The stability can vary based on environmental conditions; typically more stable at neutral pH but susceptible to hydrolysis at extreme pH levels.
  • Melting Point: Specific melting points may vary based on formulation but generally fall within typical ranges for similar compounds.

Relevant Data:

  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are often employed for characterization .
Applications

Lysine-methotrexate has several significant applications:

  1. Cancer Therapy: It is primarily investigated for enhancing the delivery and efficacy of methotrexate in treating various cancers, particularly those resistant to conventional therapies.
  2. Neurotherapeutics: Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system malignancies or conditions where traditional drug delivery fails .
  3. Drug Development Research: It serves as a model compound in studies aimed at improving drug delivery systems through bioconjugation techniques.

Properties

CAS Number

80407-56-3

Product Name

Lysine-methotrexate

IUPAC Name

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid

Molecular Formula

C21H27N9O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1

InChI Key

XERJQLWAFDLUGV-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

ADMPL
lysine-methotrexate
lysine-methotrexate trihydrobromide
N(alpha)-(p-amino-4-deoxy-N(10)-methylpteroyl)lysine

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.